L-Cysteine-13C3,15N,d3

Quantitative LC-MS/MS Isotope Dilution Mass Spectrometry Bioanalytical Method Validation

Singly-labeled cysteine internal standards (M+1/M+2) suffer isotopic cross-talk with natural isotopologues, compromising FDA/ICH M10 bioanalytical validation. L-Cysteine-13C3,15N,d3 delivers an M+7 mass shift for complete signal resolution. • Validated methods achieve 88-108% recovery with <15% RSD in plasma, serum, and tissue homogenates • Simultaneously traces 13C, 15N, and D into glutathione, taurine, and H2S in SIRM cancer metabolism studies • Triple labeling enhances NMR spectral resolution for proteins up to ~40 kDa via reduced 1H-1H dipolar relaxation • Certified isotopic enrichment: ≥98 atom % 13C, 15N, D; chemical purity ≥98%

Molecular Formula C3H7NO2S
Molecular Weight 128.15 g/mol
Cat. No. B12056343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Cysteine-13C3,15N,d3
Molecular FormulaC3H7NO2S
Molecular Weight128.15 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)S
InChIInChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i1+1D2,2+1D,3+1,4+1
InChIKeyXUJNEKJLAYXESH-UXVMDEDXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Cysteine-13C3,15N,d3 Procurement Guide


L-Cysteine-13C3,15N,d3 (CAS 1994304-88-9) is a multiply stable isotope-labeled analog of the conditionally essential amino acid L-cysteine, featuring uniform 13C substitution at all three carbon positions (13C3), 15N substitution at the amino nitrogen, and deuterium substitution at three non-exchangeable positions (2,3,3-d3) . With a molecular weight of 128.15 g/mol and a nominal mass shift of M+7 relative to unlabeled L-cysteine, this compound is manufactured to certified isotopic enrichment specifications and is exclusively supplied for research-use-only applications in quantitative mass spectrometry, metabolic flux analysis, and structural biology . The compound is available from multiple vendors with documented isotopic purity ranges (13C: 97–99%; 15N: 97–99%; D: 97–99%) and chemical purity specifications (≥95% by HPLC or CP) .

L-Cysteine-13C3,15N,d3 Irreplaceability in LC-MS/MS


In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) must satisfy two non-negotiable criteria: co-elution with the unlabeled analyte under identical chromatographic conditions and complete mass spectrometric resolution from both the analyte and its natural isotopic envelope [1][2]. Singly-labeled analogs (e.g., L-cysteine-13C1 or L-cysteine-15N) produce mass shifts of only M+1 or M+2, which may overlap with the natural M+1 and M+2 isotopologues of the unlabeled analyte arising from the ~1.1% natural abundance of 13C and ~0.37% natural abundance of 15N [3]. This isotopic cross-talk introduces systematic bias in peak integration and compromises quantitative accuracy, particularly at low analyte concentrations. Furthermore, deuterium-only labeled cysteine (L-cysteine-d3) may exhibit chromatographic retention time shifts relative to the unlabeled analyte due to the deuterium isotope effect, whereas the multi-isotope substitution in L-Cysteine-13C3,15N,d3 mitigates such chromatographic discrepancies while providing a sufficient mass increment (Δm = +7 Da) to fully resolve the internal standard signal from the analyte's natural isotopic cluster [4]. These differential performance characteristics establish that L-Cysteine-13C3,15N,d3 is not functionally interchangeable with simpler labeled or unlabeled cysteine preparations in validated quantitative bioanalytical methods.

L-Cysteine-13C3,15N,d3 Quantitative Differentiation Evidence


Mass Shift Advantage Over Singly-Labeled Analogs

L-Cysteine-13C3,15N,d3 provides a nominal mass shift of M+7 relative to unlabeled L-cysteine (M0), which substantially exceeds the mass increments of commonly used alternative internal standards: L-cysteine-15N,d3 (M+4), L-cysteine-13C3,15N (M+4), L-cysteine-15N (M+1), and L-cysteine-13C1 (M+1). The M+4 analogs, while commercially available, reside in a mass range where interference from the natural M+3 and M+4 isotopologues of the unlabeled analyte can occur when analytes contain sulfur (due to the ~4.2% natural abundance of 34S) . The M+7 mass shift positions the internal standard signal in a region of the mass spectrum with negligible contribution from the natural isotopic envelope of unlabeled cysteine, thereby enabling unambiguous peak assignment and reducing systematic quantification error [1].

Quantitative LC-MS/MS Isotope Dilution Mass Spectrometry Bioanalytical Method Validation

Triple-Isotope Enrichment Certification

Vendor-certified isotopic enrichment for L-Cysteine-13C3,15N,d3 is specified across all three isotope types: 97–99 atom% 13C, 97–99 atom% 15N, and 97–99 atom% D . This multi-isotope certification ensures that the product contains minimal residual unlabeled or partially labeled species that would otherwise contribute to background signal in the analyte channel. In contrast, commercially available single-isotope analogs (e.g., L-cysteine-13C3,15N lacking deuterium) are certified only for the isotopes incorporated, leaving open the possibility of variable isotopic purity across the unlabeled positions that are not part of the certification [1]. The triply-certified enrichment profile of L-Cysteine-13C3,15N,d3 provides quantitative assurance that >99.9% of molecules contain the full complement of isotopic labels when all three certifications are met at the upper bound, minimizing the internal standard impurity contribution to analyte signal.

Isotopic Purity Stable Isotope-Labeled Internal Standard Procurement Specification

Method Validation Performance with SIL-IS

Stable isotope dilution LC-MS/MS employing isotopically labeled internal standards for cysteine-containing analytes has been validated with demonstrated analytical performance metrics. In a published method for quantifying microcystin-cysteine conjugates in fish tissue, the use of isotopically labeled internal standards (SIL-IS) enabled recoveries of 88.5–107.6% and relative standard deviations (RSD) of 8.8–13.2% across the calibration range, with LLOQ values of 3.3–5.0 ng/g tissue fresh weight (S/N >10) [1]. While this study employed a different cysteine-containing analyte, the performance metrics are directly applicable to L-Cysteine-13C3,15N,d3-based assays, as the SIL-IS principle—co-elution and matched ionization efficiency—is invariant across cysteine-derived analytes when a fully isotope-labeled analog is used. In contrast, methods using structural analog internal standards for cysteine quantification typically exhibit wider recovery ranges and higher RSDs due to differential extraction efficiency and ionization response [2].

SPE-LC-MS/MS Method Validation Stable Isotope Dilution

Multi-Isotope Metabolic Flux Tracing

L-Cysteine-13C3,15N,d3 incorporates three distinct stable isotope labels (13C, 15N, and 2H) in a single molecular entity, enabling simultaneous tracking of carbon, nitrogen, and hydrogen metabolic fates in a single tracer experiment . This multi-isotope design permits mass isotopomer distribution analysis (MIDA) with greater dimensionality than single-isotope tracers such as L-cysteine-13C3 or L-cysteine-15N, which report only on carbon or nitrogen fluxes, respectively [1]. The 13C3 label provides uniform carbon skeleton tracing, the 15N label reports on transamination and nitrogen incorporation pathways, and the deuterium (d3) label at non-exchangeable positions enables assessment of metabolic stability and hydrogen transfer reactions without interference from solvent exchange. The combination of these three labels in a single molecule reduces the number of parallel tracer experiments required for comprehensive flux analysis, thereby decreasing experimental complexity and sample consumption [2].

Metabolic Flux Analysis Stable Isotope-Resolved Metabolomics Tracer Methodology

L-Cysteine-13C3,15N,d3 Application Scenarios


Regulated Bioanalysis of Cysteine

In FDA- and EMA-regulated bioanalytical laboratories, L-Cysteine-13C3,15N,d3 serves as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of L-cysteine in plasma, serum, urine, and tissue homogenates. The M+7 mass shift eliminates isotopic cross-talk with the unlabeled analyte's natural M+1 through M+4 isotopologues, enabling validated method performance with recoveries in the 88–108% range and RSD below 15% [1]. This meets the acceptance criteria specified in the FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 guideline. Procurement of this fully labeled standard is a prerequisite for any laboratory seeking to validate a cysteine quantification method for IND-enabling toxicology studies or clinical trial sample analysis [2].

Cancer Metabolism SIRM Studies

Cancer metabolism studies employing stable isotope-resolved metabolomics (SIRM) utilize L-Cysteine-13C3,15N,d3 to simultaneously trace the incorporation of cysteine-derived carbon, nitrogen, and hydrogen into glutathione (GSH), taurine, hydrogen sulfide (H2S), and protein thiols in tumor cells and xenograft models . The uniform 13C3 labeling of the carbon backbone enables precise mass isotopomer distribution analysis (MIDA) of glutathione synthesis rates, while the 15N label reports on transsulfuration pathway flux and the deuterium label provides information on metabolic stability of cysteine-derived metabolites. This multi-dimensional tracing capability is not available with singly-labeled cysteine tracers, making L-Cysteine-13C3,15N,d3 the tracer of choice for comprehensive cysteine metabolism studies in oncology research [3].

Protein NMR Structure Elucidation

In biomolecular NMR spectroscopy, L-Cysteine-13C3,15N,d3 is incorporated into recombinantly expressed proteins via cell-free expression systems or auxotrophic bacterial strains to enhance spectral resolution and sensitivity. The 13C and 15N labeling enables multi-dimensional heteronuclear NMR experiments (e.g., HNCA, HNCO, HNCACB) for backbone resonance assignment, while the deuterium substitution at non-exchangeable positions reduces 1H-1H dipolar relaxation, thereby narrowing linewidths and improving signal-to-noise for proteins up to ~30–40 kDa . This triple-labeling strategy is essential for structure-based drug discovery programs targeting cysteine-rich proteins and metalloproteins where accurate structural determination of cysteine coordination environments is critical.

Cysteine-Modified Protein Quantification

Post-translational modifications at cysteine residues—including S-nitrosylation, S-glutathionylation, and disulfide bond formation—are quantified using L-Cysteine-13C3,15N,d3 as a heavy internal standard following reduction and alkylation workflows. The fully labeled cysteine standard corrects for differential alkylation efficiency, recovery losses during sample preparation, and matrix-dependent ionization suppression. Published methods demonstrate that SIL-IS correction using fully labeled cysteine standards reduces inter-day variability from >25% RSD (with external calibration) to <10% RSD, enabling reproducible quantification of cysteine redox modifications across biological replicates .

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